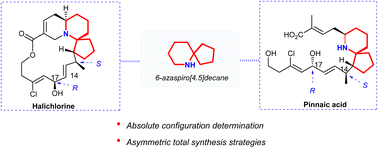Asymmetric total synthesis strategies of halichlorine and pinnaic acid
RSC Advances Pub Date: 2023-11-17 DOI: 10.1039/D3RA06955A
Abstract
Halichlorine and pinnaic acid are structurally related natural alkaloids isolated from different marine organisms. These two marine alkaloids bearing a 6-azaspiro[4.5]decane skeleton demonstrate a wide range of biological effects. It is this kind of unique structure and potentially valuable biological activity that have prompted strong synthetic interest, making it a research focus in recent years. Since the first total synthesis of halichlorine and pinnaic acid completed by Danishefsky's group, many groups have reported their outstanding synthesis methods especially the asymmetric synthesis strategies. This review summarizes the asymmetric synthesis strategies of halichlorine and pinnaic acid using a 6-azaspiro[4.5]decane skeleton as the key intermediate, which can provide some guidance for related work.


Recommended Literature
- [1] Single catalyst particle diagnostics in a microreactor for performing multiphase hydrogenation reactions†
- [2] Use of high-performance liquid chromatographic–chemometric techniques to differentiate apple juices clarified by microfiltration and ultrafiltration
- [3] Back cover
- [4] Back cover
- [5] Terpene dispersion energy donor ligands in borane complexes†
- [6] Complexes formed between the platinum metals and halide ions. Part 2.—Extraction of haloplatinates by solutions of salts of amberlite LA-2 in carbon tetrachloride and in cyclohexane
- [7] Decorating mesoporous silicon with amorphous metal–phosphorous-derived nanocatalysts towards enhanced photoelectrochemical water reduction†
- [8] Templated photochemical synthesis of a uracil vs. thymine receptor
- [9] HBT-based turn-on fluorescent probe for discrimination of homocysteine from glutathione/cysteine and its bioimaging applications†
- [10] Figure of merit ZT of a thermoelectric device defined from materials properties†

Journal Name:RSC Advances
Research Products
-
CAS no.: 154-68-7









